molecular formula C12H12O3 B185836 3-Piperonylcyclobutanone CAS No. 157020-88-7

3-Piperonylcyclobutanone

Cat. No.: B185836
CAS No.: 157020-88-7
M. Wt: 204.22 g/mol
InChI Key: AWAOUJUBBHDZRM-UHFFFAOYSA-N
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Description

3-Piperonylcyclobutanone is an organic compound with the molecular formula C₁₂H₁₂O₃. . This compound is characterized by a cyclobutanone ring attached to a piperonyl group, which is a methylenedioxyphenyl moiety. It is commonly used as a reagent in organic synthesis, particularly in the chiral synthesis of lignan lactones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperonylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperonal with cyclobutanone in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Piperonylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol ring.

    Substitution: The methylenedioxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Piperonylcyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperonylcyclobutanone involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methylenedioxyphenyl group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 3-Piperonylcyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in chiral synthesis make it a valuable compound in organic chemistry .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-4-9(5-10)3-8-1-2-11-12(6-8)15-7-14-11/h1-2,6,9H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAOUJUBBHDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346060
Record name 3-Piperonylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157020-88-7
Record name 3-Piperonylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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